molecular formula C10H11BrO2 B7464705 Propyl 3-bromobenzoate

Propyl 3-bromobenzoate

Cat. No. B7464705
M. Wt: 243.10 g/mol
InChI Key: RMNIKCIJMWATTH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Propyl 3-bromobenzoate is an organic compound with the molecular formula C10H11BrO2 . It has an average mass of 243.097 Da and a monoisotopic mass of 241.994232 Da .


Synthesis Analysis

Propyl 3-bromobenzoate can be synthesized by the transesterification of methyl benzoate with propanol . Another method involves the Fischer esterification of benzoic acid with propanol . A one-pot efficient four-component reaction for the synthesis of 2-(arylamino)-2-(5-aryl-1-ethenyl-1,3,4-oxadiazol-2-yl)propyl benzoate (or 4-bromobenzoate) derivatives has also been reported .


Molecular Structure Analysis

The molecular structure of Propyl 3-bromobenzoate consists of 10 carbon atoms, 11 hydrogen atoms, 1 bromine atom, and 2 oxygen atoms .


Physical And Chemical Properties Analysis

Propyl 3-bromobenzoate has a density of 1.4±0.1 g/cm3, a boiling point of 272.1±13.0 °C at 760 mmHg, and a vapor pressure of 0.0±0.6 mmHg at 25°C . It has an enthalpy of vaporization of 51.0±3.0 kJ/mol and a flash point of 118.3±19.8 °C .

Scientific Research Applications

  • Safety Assessment of Propyl Paraben : Propyl paraben, a compound related to Propyl 3-bromobenzoate, is used as an antimicrobial preservative in foods, drugs, and cosmetics. It's shown to be relatively non-toxic, not carcinogenic, mutagenic, or clastogenic. Its mechanism may involve mitochondrial failure and ATP depletion, but it can cause sensitization and allergic reactions in certain cases (Soni, Burdock, Taylor, & Greenberg, 2001).

  • Dibromoisobutyl (DIB) Glycosides for Synthesis of Neoglycolipids : 3-Bromo-2-(bromomethyl) propyl glycosides, similar in structure to Propyl 3-bromobenzoate, were used to create bis-sulfide glycolipids and spacer arm sugars. These compounds have applications in creating artificial glycoproteins and glycoparticles (Magnusson et al., 1990).

  • Effects of Propyl Paraben on Male Reproductive System : Propyl paraben, a variant of Propyl 3-bromobenzoate, when administered to rats, showed adverse effects on hormonal secretion and male reproductive functions. This highlights the potential biological activity of compounds related to Propyl 3-bromobenzoate in mammalian systems (Oishi, 2002).

  • Synthesis of 6 H-Benzo[ c]chromen-6-ones : Research shows that aryl 2-bromobenzoates, which are structurally related to Propyl 3-bromobenzoate, can be cyclized to produce 6 H-benzo[c]chromen-6-ones and their analogues. This indicates potential applications in organic synthesis and pharmaceutical research (Dao, Ho, Lim, & Cho, 2018).

  • Toxicity of Propyl Gallate, a Phenolic Antioxidant : Propyl gallate, structurally related to Propyl 3-bromobenzoate, was found to induce male infertility by affecting testicular function and disrupting calcium homeostasis and mitochondrial function. This suggests potential toxicological concerns for similar compounds (Ham et al., 2019).

  • Formation of Halogenated By-products of Parabens in Chlorinated Water : This study investigates the chemical transformations of parabens, similar to Propyl 3-bromobenzoate, in chlorinated water. It reveals the formation of chlorinated and brominated by-products, indicating environmental and health implications (Canosa et al., 2006).

Safety and Hazards

If breathed in, it is recommended to move the person into fresh air. If not breathing, give artificial respiration. In case of skin contact, wash off with soap and plenty of water. In case of eye contact, flush eyes with water as a precaution .

properties

IUPAC Name

propyl 3-bromobenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11BrO2/c1-2-6-13-10(12)8-4-3-5-9(11)7-8/h3-5,7H,2,6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMNIKCIJMWATTH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC(=O)C1=CC(=CC=C1)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11BrO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Propyl 3-bromobenzoate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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